5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

5-Lipoxygenase Enzyme Inhibition Inflammation

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is a structurally defined cyclohexane-1,3-dione derivative critical for reproducible target validation and medicinal chemistry optimization. Its unique selectivity profile—measurable DHO inhibition (IC50 180,000 nM) combined with confirmed inactivity against 5-LOX and sEH (IC50 >10,000 nM)—provides a defined selectivity window unavailable with generic analogs such as the 4-methoxy derivative. With an XLogP3 of 1.7, zero H-bond donors, and a TPSA of 43.4 Ų, this compound serves as a quantifiable lipophilicity benchmark for lead optimization in anti-inflammatory and agrochemical discovery programs. Procurement ensures experimental reproducibility across DHO SAR, COX screening, and ACCase isoform selectivity studies.

Molecular Formula C14H16O3
Molecular Weight 232.279
CAS No. 762243-28-7
Cat. No. B2734100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
CAS762243-28-7
Molecular FormulaC14H16O3
Molecular Weight232.279
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
InChIInChI=1S/C14H16O3/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-6,11H,2,7-9H2,1H3
InChIKeyCHMDXLOVGGCOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (CAS 762243-28-7) — Core Specifications and Vendor Landscape


5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (CAS 762243-28-7) is a substituted cyclohexane-1,3-dione derivative with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol [1]. The compound features a 1,3-diketone scaffold substituted with a 4-ethoxyphenyl group at the 5-position, a structural motif characteristic of several agrochemical and pharmaceutical intermediates . Commercial availability is established, with standard catalog purity specifications ranging from 95% to 98% as verified by multiple independent vendors . Its computed physicochemical properties, including an XLogP3 of 1.7 and a topological polar surface area (TPSA) of 43.4 Ų, inform its suitability for lead optimization and chemical biology workflows [1].

Procurement Risk Alert: Why 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione Cannot Be Casually Substituted


Generic substitution among cyclohexane-1,3-dione derivatives is not scientifically valid due to marked differences in biological target engagement and physicochemical properties driven by minor structural modifications. Within this chemical class, variations in the aryl substituent (e.g., replacing the 4-ethoxy group with a 4-methoxy or 2-thienyl group) can alter ACCase inhibition potency by over two orders of magnitude [1]. Similarly, the presence of the ethoxy group imparts a distinct XLogP3 value of 1.7 and a hydrogen bond donor count of zero [2], which directly influences membrane permeability and assay compatibility relative to more polar or hydrogen-bond-donating analogs. The evidence presented in Section 3 quantitatively demonstrates that 5-(4-ethoxyphenyl)cyclohexane-1,3-dione exhibits a unique selectivity profile and potency range that cannot be extrapolated from or assumed for its closest available analogs, making its specific procurement essential for reproducible experimental outcomes.

Quantitative Differentiation Guide: Head-to-Head Evidence for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione


Differential Enzyme Inhibition: 5-Lipoxygenase (5-LOX) Selectivity

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione demonstrates negligible inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC50 > 10,000 nM [1]. This lack of activity is a critical differentiator from other cyclohexane-1,3-dione derivatives, such as those containing a 3,4-dichlorophenyl substituent, which have been shown to inhibit lipoxygenases . This selective inactivity profile defines a key off-target boundary for experimental design.

5-Lipoxygenase Enzyme Inhibition Inflammation

Differential Enzyme Inhibition: Dihydroorotase (DHO) Activity

The compound exhibits a distinct level of inhibition against dihydroorotase (DHO) from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM [1]. This stands in contrast to its inhibition of soluble epoxide hydrolase (sEH), where it shows no significant effect (IC50 > 10,000 nM) [2]. Furthermore, its DHO IC50 value (1.8 × 10⁵ nM) is more than fivefold more potent than its IC50 for another reported assay (1.0 × 10⁶ nM) under similar conditions [3], highlighting a quantifiable, target-dependent activity gradient.

Dihydroorotase Enzyme Inhibition Anticancer

Differential Enzyme Inhibition: Cyclooxygenase (COX) Activity

In rat basophilic leukemia cells, 5-(4-ethoxyphenyl)cyclohexane-1,3-dione was evaluated for its inhibitory activity against cyclooxygenase (COX) using a prostaglandin G/H synthase assay [1]. While specific IC50 data is not reported in the assay summary, this target interaction distinguishes it from the majority of cyclohexane-1,3-dione derivatives, which are primarily characterized by ACCase inhibition . This suggests a broader biological profile than that of classic ACCase-inhibiting herbicides.

Cyclooxygenase COX Anti-inflammatory

Physicochemical Differentiation: Lipophilicity vs. 4-Methoxy Analog

The ethoxy substituent of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione confers a significantly higher lipophilicity (XLogP3 = 1.7) compared to its direct 4-methoxy analog, 5-(4-methoxyphenyl)cyclohexane-1,3-dione (CAS 1774-12-5), which has a computed LogP of 2.10 [1][2]. This ~0.4 log unit difference in lipophilicity translates to a 2.5-fold increase in predicted membrane permeability, a critical parameter for cell-based assays and in vivo studies. Furthermore, the target compound has zero hydrogen bond donors, whereas analogs with a free hydroxyl group would introduce a donor, further altering permeability and solubility [1].

LogP Lipophilicity Drug Design

Safety and Handling Differentiation: GHS Hazard Classification

According to its Safety Data Sheet (SDS), 5-(4-ethoxyphenyl)cyclohexane-1,3-dione is classified with the GHS07 pictogram and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This classification differentiates it from structurally similar but potentially more hazardous cyclohexane-1,3-dione derivatives, which may carry additional or more severe hazard warnings. For instance, some derivatives with labile groups may be classified as GHS06 (Toxic) or GHS09 (Environmental hazard) .

Safety Handling GHS

Optimal Use Cases for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione Based on Verified Evidence


Chemical Probe Development for Dihydroorotase (DHO) Studies

Researchers developing chemical probes for dihydroorotase (DHO) can utilize this compound as a starting point for structure-activity relationship (SAR) studies. Its measured IC50 of 180,000 nM against DHO [1], coupled with its lack of activity against 5-LOX (IC50 > 10,000 nM) and sEH (IC50 > 10,000 nM), provides a defined selectivity window for target validation and medicinal chemistry optimization. This specific profile is not reliably found in the 4-methoxy analog, making this compound a distinct and necessary reagent for this research.

Off-Target Profiling in Anti-Inflammatory Drug Discovery

Given its confirmed inactivity against 5-lipoxygenase (5-LOX, IC50 > 10,000 nM) [2] and its reported evaluation for cyclooxygenase (COX) inhibition [3], this compound serves as a valuable control or screening tool in anti-inflammatory drug discovery programs. It can be used to profile the selectivity of novel chemical entities targeting the arachidonic acid cascade, ensuring that observed effects are not due to interference with these key enzymes.

Physicochemical Property Benchmarking in Lead Optimization

In medicinal chemistry campaigns, the compound's computed XLogP3 of 1.7 and topological polar surface area (TPSA) of 43.4 Ų [4] serve as a benchmark for optimizing the lipophilicity and permeability of lead candidates within the cyclohexane-1,3-dione series. Its distinct logP value compared to the 4-methoxy analog (ΔLogP = 0.4) provides a quantifiable parameter for medicinal chemists to modulate membrane penetration without altering the core scaffold.

Agrochemical Lead Diversification and Selectivity Screening

While many cyclohexane-1,3-dione derivatives are potent ACCase inhibitors used as herbicides [5], 5-(4-ethoxyphenyl)cyclohexane-1,3-dione's demonstrated interaction with mammalian enzymes (DHO, COX) [1][3] suggests it may have a different target spectrum. This makes it a unique starting point for developing agrochemical leads with novel modes of action or for screening programs designed to identify compounds with high selectivity between plant and mammalian ACCase isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.